![molecular formula C19H23N5O3 B2988474 9-(4-甲氧基苯基)-1-甲基-3-丙基-7,8-二氢-6H-嘧啶并[7,8-a]嘧啶-2,4-二酮 CAS No. 844858-72-6](/img/structure/B2988474.png)

9-(4-甲氧基苯基)-1-甲基-3-丙基-7,8-二氢-6H-嘧啶并[7,8-a]嘧啶-2,4-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

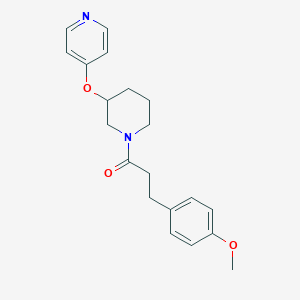

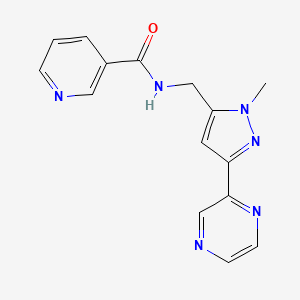

The compound “9-(4-methoxyphenyl)-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione” is a complex organic molecule that contains several functional groups. It has a purine-pyrimidine backbone, which is common in many biological molecules like DNA and RNA. The 4-methoxyphenyl group suggests the presence of a benzene ring with a methoxy (OCH3) substituent, which could contribute to the compound’s physical and chemical properties .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the purine-pyrimidine backbone, followed by the addition of the various substituents. Without specific literature or patents detailing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound, based on its name, would be expected to have a complex, multi-ring system. The purine-pyrimidine backbone would form a bicyclic structure, with additional rings contributed by the phenyl and possibly the propyl groups .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. The purine-pyrimidine backbone might participate in hydrogen bonding and other polar interactions. The phenyl group could undergo electrophilic aromatic substitution reactions, and the methoxy group could potentially be demethylated under certain conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the purine-pyrimidine backbone and the phenyl group could increase the compound’s planarity and rigidity, potentially affecting its solubility and reactivity .科学研究应用

结构与合成见解

- 晶体结构分析:密切相关的化合物 9-(4-甲氧基苯基)-3,3-二甲基-10-(4-甲基苯基)-1,2,3,4,5,6,7,8,9,10-十氢吖啶-1,8-二酮 的晶体结构通过 X 射线衍射确定,展示了该化合物的独特三斜晶结构和有趣的构象方面。这种见解对于了解相关化合物在生物系统中的分子几何形状和潜在相互作用至关重要 (Wang 等,2011)。

未来方向

作用机制

Target of Action

Similar purine derivatives have been reported to exhibit anti-proliferative activities against various cell lines, including hl60, hela, and a549 . These compounds are known to inhibit enzymes such as dihydrofolate reductase (DHFR), thymidylate synthase, and aminoimidazole carbonamide ribonucleotide transformylase (AICARFT) .

Mode of Action

It’s suggested that similar purine derivatives act as nonclassical antifolates . Antifolates are a type of antimetabolite that interfere with the synthesis of nucleic acids, thereby inhibiting cell growth and proliferation . The compound may interact with its targets, leading to changes in cellular processes such as DNA synthesis and cell cycle progression .

Biochemical Pathways

The compound likely affects the folate pathway, which plays a vital role in the synthesis of DNA nucleotides . By inhibiting key enzymes in this pathway, the compound can disrupt DNA synthesis and cell division, leading to anti-proliferative effects .

Pharmacokinetics

Similar nonclassical antifolates are generally more lipophilic and enter cells through passive diffusion . This could potentially impact the compound’s bioavailability.

Result of Action

The compound’s action results in anti-proliferative effects against certain cell lines . For instance, one study found that a similar compound induced S-phase arrest and apoptosis in HL-60 cells . The compound’s action may also affect lysosomes and mitochondria, indicating that apoptosis induction may occur through a lysosome-nonmitochondrial pathway .

属性

IUPAC Name |

9-(4-methoxyphenyl)-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N5O3/c1-4-10-24-17(25)15-16(21(2)19(24)26)20-18-22(11-5-12-23(15)18)13-6-8-14(27-3)9-7-13/h6-9H,4-5,10-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQIRTUOIUVCMFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C2=C(N=C3N2CCCN3C4=CC=C(C=C4)OC)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2988393.png)

![(3-Amino-5-((3,4-dimethylphenyl)amino)-4-(phenylsulfonyl)thiophen-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2988395.png)

![ethyl 3-[(E)-furan-2-ylmethylideneamino]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2988397.png)

![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2,6-dimethoxypyridin-3-yl)methanone](/img/structure/B2988404.png)

![tert-Butyl (3R,4S)-3-amino-4-{[(benzyloxy)carbonyl]amino}piperidine-1-carboxylate](/img/structure/B2988406.png)

![1-(4-chlorophenyl)-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2988409.png)